molecular formula C16H13NO2 B2508902 2-(4-Methylbenzyl)isoindoline-1,3-dione CAS No. 101207-45-8

2-(4-Methylbenzyl)isoindoline-1,3-dione

Cat. No. B2508902
CAS RN: 101207-45-8
M. Wt: 251.285
InChI Key: KGYUBBFNBRAXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylbenzyl)isoindoline-1,3-dione (MIID) is an organosulfur compound derived from the condensation of 4-methylbenzaldehyde and isobutyraldehyde. It is an important intermediate in the synthesis of several drugs, dyes, and other organic compounds. MIID is also used in the production of polymers, as an antioxidant, and as a catalyst in organic reactions.

Scientific Research Applications

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione have been investigated for their potential as antipsychotic agents. Specifically, they modulate the dopamine receptor D3, suggesting a role in managing psychiatric disorders .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione indicates its potential capacity in treating Alzheimer’s disease. By preventing protein misfolding and aggregation, it may contribute to disease management .

Pharmaceutical Synthesis

Researchers have explored isoindoline-1,3-dione for its utility in pharmaceutical synthesis. Its unique structure offers opportunities for designing novel drug candidates or optimizing existing ones .

Herbicides

The compound’s chemical properties make it a candidate for herbicide development. Investigating its effects on plant growth and weed control could lead to eco-friendly herbicides .

Colorants and Dyes

Isoindoline derivatives have been studied as potential colorants and dyes. Their chromophoric properties make them interesting candidates for applications in textiles, inks, and other color-related industries .

Polymer Additives

In the field of materials science, isoindoline-1,3-dione may find use as a polymer additive. Its incorporation into polymers could enhance properties such as stability, mechanical strength, or UV resistance .

Additionally, it exhibits good competitive inhibition on acetylcholinesterase (AChE) and low acute toxicity compared to other AChE inhibitors . If you need further details or have additional questions, feel free to ask! 😊

properties

IUPAC Name

2-[(4-methylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYUBBFNBRAXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylbenzyl)isoindoline-1,3-dione

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